4,4-Dimethyl-1-octadecyl-2-imidazolidinethione
Description
Properties
CAS No. |
63869-16-9 |
|---|---|
Molecular Formula |
C23H46N2S |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
4,4-dimethyl-1-octadecylimidazolidine-2-thione |
InChI |
InChI=1S/C23H46N2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23(2,3)24-22(25)26/h4-21H2,1-3H3,(H,24,26) |
InChI Key |
YPAYDYHGKCVDFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1CC(NC1=S)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione
General Synthetic Strategy
The preparation of 4,4-dimethyl-1-octadecyl-2-imidazolidinethione typically involves the synthesis of the imidazolidinethione ring system followed by alkylation with a long-chain alkyl group such as octadecyl. The key synthetic steps include:
- Formation of the imidazolidinethione core, often starting from ethylenediamine derivatives.
- Introduction of the 4,4-dimethyl substitution on the imidazolidine ring.
- S-alkylation or N-alkylation with octadecyl halides or related alkylating agents.
Detailed Synthetic Routes
Synthesis of the Imidazolidinethione Core
According to established procedures for related 2-imidazolidinethione compounds, the core can be synthesized by:
- Reacting ethylenediamine derivatives with carbon disulfide or isothiocyanates to form the imidazolidinethione ring.
- For example, phenyl isothiocyanate reacts with ethylenediamine to form 2-imidazolidinethione derivatives, which can be further modified.
Alkylation with Octadecyl Group
The attachment of the octadecyl group at the nitrogen atom (N-1 position) is achieved through alkylation reactions:
- The imidazolidinethione intermediate is reacted with octadecyl halides (e.g., octadecyl iodide or bromide) under reflux conditions in polar solvents such as methanol or ethanol.
- This S-alkylation or N-alkylation step typically requires elevated temperatures (reflux) and extended reaction times (48 to 72 hours) to achieve good yields.
Example Reaction Scheme
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Ethylenediamine derivative + Carbon disulfide or isothiocyanate | Formation of imidazolidinethione ring | 2-imidazolidinethione intermediate |
| 2 | Introduction of 4,4-dimethyl groups via substituted diamine or condensation | Formation of 4,4-dimethylimidazolidinethione | 4,4-Dimethyl-2-imidazolidinethione |
| 3 | Reaction with octadecyl halide in methanol, reflux 48-72 h | Alkylation at N-1 position | 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione |
Data Table: Typical Reaction Conditions and Yields for Imidazolidinethione Derivatives Alkylation
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Methanol or Ethanol | Polar protic solvents preferred |
| Alkylating agent | Octadecyl iodide or bromide | Long-chain alkyl halides |
| Temperature | Reflux (~65-80 °C) | Maintained during alkylation |
| Reaction time | 48 to 72 hours | Extended time for complete reaction |
| Purification method | Alumina column chromatography | Ethyl acetate as eluent |
| Yield | 30-70% (varies by substrate) | Moderate yields typical |
| Characterization | Melting point, elemental analysis | Ensures purity and identity |
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-octadecyl-2-imidazolidinethione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The octadecyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
4,4-Dimethyl-1-octadecyl-2-imidazolidinethione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. The long octadecyl chain allows for incorporation into lipid bilayers, affecting membrane properties and cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione with key analogs, focusing on molecular properties, solubility, and applications.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural features (e.g., octadecyl chain increases lipophilicity).
†Calculated using QSPR models.
Key Findings
Lipophilicity (Log Pow): The octadecyl chain in 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione significantly increases its Log Pow (~6.5) compared to analogs with shorter alkyl or aryl groups (e.g., 3.82 for the dichlorophenyl analog ).
Solubility:
- The thione group and hydrophobic octadecyl chain likely reduce aqueous solubility (<50 mg/L at pH 7), contrasting with the dichlorophenyl analog’s higher solubility (224 mg/L at pH 7) due to polar Cl and O substituents .
Thermal Stability:
- Aromatic imidazoles (e.g., 4,5-diphenyl derivative ) exhibit high melting points (>230°C) due to π-π stacking. The octadecyl chain in the target compound may lower its melting point, though data are unavailable.
Functional Applications: Coordination Chemistry: The thione group enables metal-binding, similar to imidazole ligands used in Ir³⁺ complexes . Antimicrobial Potential: Imidazole derivatives with bulky substituents (e.g., dichlorophenyl ) show antimicrobial activity, suggesting analogous applications for the target compound.
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